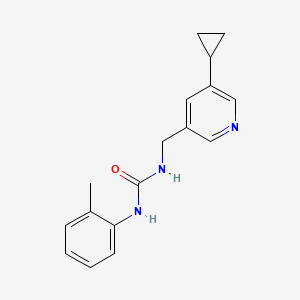

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea

Description

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea is a urea derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 5-position and an o-tolyl (ortho-methylphenyl) moiety. Urea derivatives are often studied for their roles as kinase inhibitors, agrochemicals, or intermediates in organic synthesis.

Properties

IUPAC Name |

1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-12-4-2-3-5-16(12)20-17(21)19-10-13-8-15(11-18-9-13)14-6-7-14/h2-5,8-9,11,14H,6-7,10H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEYNLAHXPPTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 5-cyclopropylpyridine, is synthesized through a cyclization reaction involving cyclopropylamine and a suitable pyridine precursor.

Methylation: The pyridine intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

Urea Formation: The methylated pyridine is reacted with o-tolyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or tolyl rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following analysis focuses on compounds sharing the urea backbone and aromatic substituents, as inferred from and related literature.

Structural Analog: 1-(4-Bromophenyl)-3-(phenyl(o-tolyl)methyl)urea (3l)

This compound (synthesized via Gp 2 methodology) shares the 3-(o-tolyl)urea moiety but differs in the substituents on the urea nitrogen (Table 1) .

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Synthetic Accessibility : The 78% yield of 3l suggests efficient urea bond formation under Gp 2 conditions, which could be applicable to the target compound’s synthesis .

- Thermal Stability : The high melting point of 3l (242–244°C) indicates strong intermolecular forces (e.g., hydrogen bonding), a trait common to urea derivatives.

Comparison with Pesticide-Related Ureas ()

These compounds highlight the role of electron-withdrawing groups (e.g., -CF₃) in agrochemical activity. The target compound’s cyclopropylpyridine group may similarly modulate electronic properties, though its biological relevance remains speculative without data .

Biological Activity

1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of 5-lipoxygenase, a key enzyme in the inflammatory pathway, which could make it useful in treating inflammatory diseases .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, potentially through the induction of apoptosis in cancer cells.

Biological Activity Data

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy and safety profiles.

- Study on Antitumor Activity : A study published in Nature demonstrated that compounds similar to this compound exhibited significant antitumor activity against various cancer cell lines, including non-small cell lung cancer and breast cancer. The results showed a broad spectrum of activity with selective toxicity towards cancer cells over normal cells .

- Inflammatory Response Modulation : Another research article highlighted the role of urea derivatives in modulating inflammatory responses through the inhibition of leukotriene synthesis. The compound was tested in vitro and showed promising results in reducing inflammatory markers .

Q & A

Q. What are the standard synthetic routes for 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine-cyclopropyl precursor, followed by functionalization and urea bond formation. Key steps include:

- Cyclopropane ring introduction : Cyclopropanation of pyridine derivatives using transition-metal catalysts or photochemical methods.

- Methylation and coupling : Reaction of the pyridinylmethyl intermediate with o-tolyl isocyanate under anhydrous conditions.

- Purification : Use of column chromatography or recrystallization to isolate the final product.

Critical conditions include:

- Temperature control : Maintaining 0–5°C during coupling to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .

- Catalysts : Triethylamine or DMAP to accelerate urea bond formation .

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Cyclopropanation | Cu(I) catalysts, CH₂Cl₂, 25°C | 60–70% with 12h reaction time |

| Urea formation | o-Tolyl isocyanate, THF, 0°C | 85% yield with DMAP |

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Structural confirmation relies on:

- ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ 0.8–1.2 ppm), pyridine aromatic protons (δ 7.5–8.5 ppm), and urea NH signals (δ 5.5–6.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

For stereochemical analysis, X-ray crystallography is recommended to resolve 3D conformation, especially for cyclopropyl and urea moieties .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

Initial screening should include:

- Enzyme inhibition assays : Test against kinases or proteases due to urea’s hydrogen-bonding capacity .

- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC₅₀) .

- Solubility and stability : Measure logP (via shake-flask method) and metabolic stability in liver microsomes .

| Assay | Protocol | Key Metrics |

|---|---|---|

| Kinase inhibition | ADP-Glo™ Kinase Assay | IC₅₀ < 10 μM indicates potency |

| Cytotoxicity | MTT assay, 48h exposure | IC₅₀ < 20 μM suggests therapeutic potential |

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yields or impurities?

Low yields often stem from unstable intermediates or side reactions. Solutions include:

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst ratios to identify optimal conditions .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real-time .

- Alternative coupling reagents : Replace isocyanates with carbodiimides (e.g., EDC/HOBt) for milder conditions .

Q. Impurity mitigation :

- Byproduct removal : Employ scavenger resins (e.g., quadrapure® TU) to trap unreacted isocyanates .

- Crystallization optimization : Use mixed solvents (e.g., EtOAc/hexane) to enhance crystal purity .

Q. How should contradictory data between computational predictions and experimental bioactivity be resolved?

Discrepancies may arise from inaccurate force fields or assay variability. Mitigation strategies:

- Re-evaluate computational models : Use ab initio methods (DFT) to refine docking poses and binding energies .

- Validate experimentally : Repeat bioassays with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

- Control variables : Standardize cell culture conditions (e.g., passage number, serum batch) to reduce assay noise .

Case Study : A predicted IC₅₀ of 5 μM (molecular docking) vs. observed 50 μM (cell assay) could indicate poor membrane permeability. Validate via PAMPA assay to measure passive diffusion .

Q. What strategies are effective for determining the compound’s target engagement and mechanism of action?

-

Target identification :

- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to capture binding partners .

- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .

-

Mechanistic studies :

- Kinetic assays : Measure time-dependent enzyme inhibition to distinguish competitive vs. allosteric modes .

- Structural biology : Co-crystallize the compound with its target (e.g., kinase) to visualize binding interactions .

| Technique | Application | Example Outcome |

|---|---|---|

| SPR | Real-time binding kinetics | KD = 120 nM |

| Cryo-EM | Conformational changes in target | Resolution of urea H-bonds with catalytic site |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.